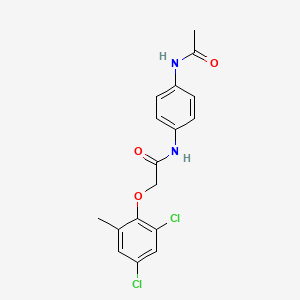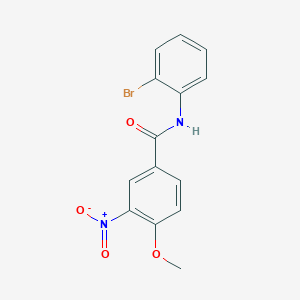![molecular formula C18H17ClN2O3S B3690785 (2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B3690785.png)
(2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide
Overview
Description
(2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group
Preparation Methods
The synthesis of (2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyaniline in the presence of a thionating agent such as Lawesson’s reagent. The reaction conditions often include refluxing in an appropriate solvent like toluene or xylene to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and carboxylic acids.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, its interaction with cellular proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, (2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:
- (2E)-3-(4-chlorophenyl)-N-[(2-hydroxy-4-methoxyphenyl)carbamothioyl]prop-2-enamide
- (2E)-3-(4-chlorophenyl)-N-[(2,4-dichlorophenyl)carbamothioyl]prop-2-enamide
- (2E)-3-(4-chlorophenyl)-N-[(2-hydroxy-4,6-dimethoxyphenyl)carbamothioyl]prop-2-enamide
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-14-8-9-15(16(11-14)24-2)20-18(25)21-17(22)10-5-12-3-6-13(19)7-4-12/h3-11H,1-2H3,(H2,20,21,22,25)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKASBGIJVQTE-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3690718.png)
![Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B3690719.png)
![diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3690721.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B3690728.png)
![3-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3690736.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide](/img/structure/B3690762.png)
![N-[(4-fluorophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3690764.png)
![5-cyclohexylidene-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3690778.png)
![N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B3690781.png)
![5-bromo-N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3690799.png)
![N-(3-bromophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3690804.png)
![(5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3690806.png)
